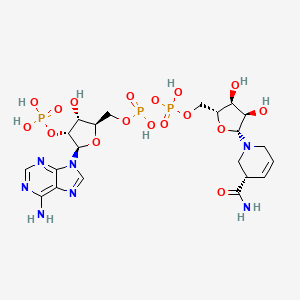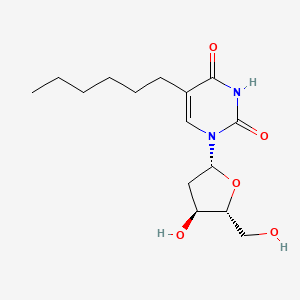![molecular formula C10H13NO B1218930 4-[(二甲氨基)甲基]苯甲醛 CAS No. 36874-95-0](/img/structure/B1218930.png)
4-[(二甲氨基)甲基]苯甲醛
概述
描述
科学研究应用
4-[(Dimethylamino)methyl]benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including dyes and molecular adducts.
Medicine: It is employed in the determination of hydrazine levels in pharmaceutical formulations.
Industry: The compound is used in the production of azo-azomethine dyes and other industrial chemicals.
作用机制
Target of Action
4-[(Dimethylamino)methyl]benzaldehyde, also known as Ehrlich’s reagent , is primarily used as a color test reagent for pyrroles and primary amines . Therefore, its primary targets are pyrroles and primary amines.
Mode of Action
The compound interacts with its targets (pyrroles and primary amines) to form colored condensation products known as Schiff bases . This reaction is the basis for its use as a color test reagent.
Biochemical Pathways
The formation of Schiff bases involves a biochemical pathway known as condensation. In this pathway, the amino group of the target molecule (pyrrole or primary amine) reacts with the aldehyde group of 4-[(Dimethylamino)methyl]benzaldehyde, resulting in the formation of a Schiff base .
Pharmacokinetics
It’s important to note that the compound has a molecular weight of 14919 g/mol and a density of 1.22 g/cm3 . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.
Result of Action
The primary result of the action of 4-[(Dimethylamino)methyl]benzaldehyde is the formation of colored Schiff bases when it reacts with pyrroles and primary amines . This color change is used as a qualitative test for the presence of these compounds.
生化分析
Biochemical Properties
4-[(Dimethylamino)methyl]benzaldehyde plays a significant role in biochemical reactions, particularly in the detection of indoles and primary amines. It is a key component of Ehrlich’s reagent and Kovac’s reagent, which are used to test for the presence of indole compounds. The compound acts as a strong electrophile, reacting with the electron-rich α-carbon (2-position) of indole rings to form a blue-colored adduct . Additionally, it forms Schiff bases with pyrroles and primary amines, which are useful in various biochemical assays .
Cellular Effects
4-[(Dimethylamino)methyl]benzaldehyde influences various cellular processes. It is used in assays to detect the presence of indole alkaloids, which can affect cell signaling pathways and gene expression. The compound’s interaction with indole rings can lead to changes in cellular metabolism and function. For example, it is used to detect urobilinogen in urine samples, which can indicate liver function and hemolysis .
Molecular Mechanism
At the molecular level, 4-[(Dimethylamino)methyl]benzaldehyde exerts its effects through electrophilic interactions with electron-rich biomolecules. It reacts with the α-carbon of indole rings, forming a stable adduct that can be detected spectrophotometrically. This reaction is the basis for its use in Ehrlich’s and Kovac’s reagents . Additionally, the compound forms Schiff bases with primary amines and pyrroles, which are used in various biochemical assays .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 4-[(Dimethylamino)methyl]benzaldehyde are important factors. The compound is relatively stable under standard laboratory conditions but can degrade over time when exposed to light and air. Long-term studies have shown that it maintains its reactivity in biochemical assays, although its effectiveness may decrease with prolonged storage .
Dosage Effects in Animal Models
The effects of 4-[(Dimethylamino)methyl]benzaldehyde vary with dosage in animal models. At low doses, it is generally well-tolerated and does not exhibit significant toxicity. At higher doses, it can cause adverse effects such as skin irritation and allergic reactions . Studies have shown that the compound has an LD50 of greater than 6400 mg/kg in rats, indicating relatively low acute toxicity .
Metabolic Pathways
4-[(Dimethylamino)methyl]benzaldehyde is involved in metabolic pathways that include the formation of Schiff bases with primary amines and pyrroles. These reactions are catalyzed by enzymes such as aldehyde dehydrogenase and amine oxidase. The compound’s interaction with these enzymes can affect metabolic flux and the levels of various metabolites .
Transport and Distribution
Within cells and tissues, 4-[(Dimethylamino)methyl]benzaldehyde is transported and distributed through passive diffusion and interactions with transport proteins. Its localization and accumulation can be influenced by its binding to specific biomolecules, which can affect its overall activity and function .
Subcellular Localization
4-[(Dimethylamino)methyl]benzaldehyde is primarily localized in the cytoplasm, where it interacts with various biomolecules. Its activity can be influenced by post-translational modifications and targeting signals that direct it to specific cellular compartments. These interactions can affect its function in biochemical assays and its overall reactivity .
准备方法
Synthetic Routes and Reaction Conditions
4-[(Dimethylamino)methyl]benzaldehyde can be synthesized through several methods:
Reaction with Formaldehyde and Dimethylamine: One common method involves the reaction of benzaldehyde with dimethylamine in the presence of formaldehyde.
Reaction with Dimethylformamide and Phosphorus Oxychloride: Another method involves the reaction of dimethylformamide with phosphorus oxychloride, followed by hydrolysis to yield the desired product.
Industrial Production Methods
Industrial production of 4-[(Dimethylamino)methyl]benzaldehyde often employs the same synthetic routes as laboratory methods but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
4-[(Dimethylamino)methyl]benzaldehyde undergoes various chemical reactions, including:
Condensation Reactions: It forms Schiff bases when reacted with primary amines or pyrroles.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-donating dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Condensation: Acidic or basic catalysts are often employed to facilitate the formation of Schiff bases.
Major Products
Schiff Bases: Formed from the reaction with primary amines or pyrroles.
Alcohols and Carboxylic Acids: Resulting from reduction and oxidation reactions, respectively.
相似化合物的比较
Similar Compounds
4-(Diethylamino)benzaldehyde: Similar in structure but with ethyl groups instead of methyl groups.
Benzaldehyde: Lacks the dimethylamino group, making it less reactive in electrophilic aromatic substitution reactions.
Uniqueness
4-[(Dimethylamino)methyl]benzaldehyde is unique due to the presence of both the dimethylamino and aldehyde groups, which confer distinct reactivity patterns. The dimethylamino group increases the electron density on the aromatic ring, enhancing its reactivity in electrophilic aromatic substitution reactions. Additionally, the compound’s ability to form Schiff bases with primary amines and pyrroles makes it valuable in various chemical and biological applications .
属性
IUPAC Name |
4-[(dimethylamino)methyl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-11(2)7-9-3-5-10(8-12)6-4-9/h3-6,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDFSQZWAINMKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20958074 | |
| Record name | 4-[(Dimethylamino)methyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20958074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36874-95-0 | |
| Record name | 4-Dimethylaminomethylbenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036874950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[(Dimethylamino)methyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20958074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 36874-95-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(2-Aminooxy-ethyl)-[5-(6-amino-purin-9-YL)-3,4-dihydroxy-tetrahydro-furan-2-ylmethyl]-methyl-sulfonium](/img/structure/B1218858.png)
![6-{4-[Hydroxy-(4-nitro-phenoxy)-phosphoryl]-butyrylamino}-hexanoic acid](/img/structure/B1218860.png)
![methyl {2-[(1R)-1-(3,4-dimethoxyphenyl)-4-oxocyclohex-2-en-1-yl]ethyl}methylcarbamate](/img/structure/B1218861.png)





